molecular formula C12H21NO5 B2768393 {4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid CAS No. 946682-30-0

{4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid

Cat. No.: B2768393
CAS No.: 946682-30-0
M. Wt: 259.302
InChI Key: NFOXLDGTCZNVBA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]oxan-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-12(8-9(14)15)4-6-17-7-5-12/h4-8H2,1-3H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOXLDGTCZNVBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known to be used in proteomics research, suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a biochemical used in proteomics research, it may interact with proteins or enzymes, possibly altering their function or activity.

Result of Action

Given its use in proteomics research, it may have effects on protein structure or function.

Biological Activity

{4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid, also known by its CAS number 172843-97-9, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

The molecular formula of this compound is C12H21NO5, with a molecular weight of 245.27 g/mol. It features a tetrahydropyran ring and an acetic acid moiety, contributing to its unique biological properties. The compound is characterized by high solubility in water and moderate lipophilicity, which influences its bioavailability and absorption characteristics .

Research indicates that this compound may exert its biological effects through the inhibition of Class I PI3-kinase enzymes. This inhibition is significant as PI3K signaling pathways are implicated in various cancers, including chronic lymphocytic leukemia (CLL) and acute lymphoblastic leukemia (ALL) . The compound selectively inhibits specific isoforms of PI3K, particularly PI3Kα and PI3Kβ, while sparing others, which may reduce potential side effects associated with broader kinase inhibition .

Antitumor Activity

Studies have demonstrated that this compound has potent anti-tumor effects. In vitro assays showed significant reduction in cell proliferation in various cancer cell lines when treated with this compound. For instance, it effectively inhibited the growth of CLL cells by modulating the PI3K pathway, leading to decreased cell survival and increased apoptosis .

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has shown promise in treating inflammatory diseases. Research suggests that it can modulate immune responses and reduce inflammation by inhibiting PI3K signaling pathways involved in pro-inflammatory cytokine production . This dual functionality makes it a candidate for further exploration in both oncology and immunology.

Case Studies

  • Chronic Lymphocytic Leukemia (CLL) :
    A study examining the effects of this compound on CLL cells indicated a significant decrease in cell viability at concentrations as low as 1 µM. The compound induced apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent for CLL .
  • Inflammatory Bowel Disease :
    In preclinical models of inflammatory bowel disease (IBD), treatment with this compound resulted in reduced intestinal inflammation and improved histological scores compared to control groups. The mechanism was linked to the inhibition of inflammatory cytokines such as TNF-alpha and IL-6 .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of CLL cell proliferation
Anti-inflammatoryReduced cytokine production
Selective PI3K InhibitionTargeting specific isoforms

Scientific Research Applications

Synthesis of Amino Acids

One of the primary applications of {4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid is as a building block for synthesizing various amino acids. Its structural features allow for modifications that lead to the creation of optically pure β-amino acids, which are essential in drug development and peptide synthesis. For instance, its use in asymmetric synthesis has been documented in research focusing on the production of unnatural amino acids via enzymatic pathways .

Drug Development

The compound has shown potential as a precursor in the synthesis of pharmacologically active compounds. Its derivatives have been investigated for their activity against various biological targets, including enzymes involved in bacterial resistance. The ability to modify the Boc group facilitates the introduction of diverse functional groups, enhancing biological activity .

Enzyme Inhibition Studies

Research indicates that derivatives of this compound can act as inhibitors for specific enzymes, such as DNA gyrase. This property is particularly relevant in developing new antibacterial agents aimed at overcoming antibiotic resistance .

Biocatalytic Processes

The compound is utilized in biocatalytic processes where enzymes are employed to facilitate chemical reactions under mild conditions. This application is significant in green chemistry, where reducing environmental impact is a priority. Studies have explored using engineered enzymes to produce this compound more efficiently, demonstrating its versatility as a substrate .

Case Studies

StudyApplicationFindings
Synthesis of β-amino acidsDemonstrated successful production of various β-amino acids using this compound as a precursor through enzymatic methods.
Antibacterial activityInvestigated derivatives as potential inhibitors of DNA gyrase, showing significant activity against resistant strains.
Green ChemistryHighlighted the use of biocatalysts for efficient synthesis routes involving this compound, reducing waste and improving yield.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 946682-30-0
  • Molecular Formula: C₁₂H₂₁NO₅
  • Molar Mass : 259.3 g/mol
  • Synonyms: Boc-NH-THP acetic acid, (4-Boc-amino-tetrahydropyran-4-yl)acetic acid .

Structural Features :

  • A tetrahydropyran (THP) ring with a Boc-protected amino group and an acetic acid moiety at the 4-position.
  • The Boc group (tert-butoxycarbonyl) provides acid-labile protection for the amino group, enabling selective deprotection in multi-step syntheses.

Comparison with Structurally Similar Compounds

2-(Tetrahydropyran-4-yl)acetic Acid

  • CAS No.: 85064-61-5
  • Molecular Formula : C₇H₁₂O₃
  • Molar Mass : 144.17 g/mol
  • Key Differences: Lacks the Boc-protected amino group.
  • Applications : Simpler analog used in organic synthesis for esterification or as a linker in polymer chemistry .

2-{4-[(tert-Butoxycarbonyl)amino]phenyl}acetic Acid

  • CAS No.: 369623-85-8
  • Molecular Formula: C₁₃H₁₇NO₄
  • Molar Mass : 251.28 g/mol
  • Key Differences : Replaces the THP ring with a phenyl group.
  • Applications: Used in non-peptidic drug synthesis; aromaticity may enhance π-π stacking in target binding but reduce solubility compared to THP derivatives .

(S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic Acid

  • CAS No.: 711017-85-5
  • Molecular Formula: C₁₂H₂₁NO₅
  • Molar Mass : 259.3 g/mol
  • Key Differences : Stereoisomer with (S)-configuration at the chiral center.
  • Applications : Critical for enantioselective synthesis in drug development, where stereochemistry affects biological activity .

Tetrahydro-2H-pyran-2-carboxylic Acid

  • CAS No.: 51673-83-7
  • Molecular Formula : C₆H₁₀O₃
  • Molar Mass : 130.14 g/mol
  • Key Differences: Carboxylic acid directly attached to THP ring; lacks amino protection.
  • Applications : Used as a catalyst or intermediate in esterification reactions .

(R)-α-(Fmoc-amino)-tetrahydro-2H-pyran-4-acetic Acid

  • Molecular Formula: C₂₂H₂₃NO₅
  • Molar Mass : 381.42 g/mol
  • Key Differences : Fmoc (fluorenylmethyloxycarbonyl) protection instead of Boc.
  • Applications : Base-labile Fmoc group allows orthogonal deprotection strategies in solid-phase peptide synthesis .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molar Mass (g/mol) Key Structural Features Primary Applications
Target Compound 946682-30-0 C₁₂H₂₁NO₅ 259.3 Boc-protected amino, THP ring, acetic acid Peptide synthesis, chiral intermediates
2-(Tetrahydropyran-4-yl)acetic Acid 85064-61-5 C₇H₁₂O₃ 144.17 THP ring, acetic acid Organic synthesis, polymer chemistry
2-{4-[(Boc-amino)phenyl}acetic Acid 369623-85-8 C₁₃H₁₇NO₄ 251.28 Boc-protected amino, phenyl ring Non-peptidic drug intermediates
(S)-enantiomer of Target Compound 711017-85-5 C₁₂H₂₁NO₅ 259.3 (S)-chirality Enantioselective drug synthesis
Tetrahydro-2H-pyran-2-carboxylic Acid 51673-83-7 C₆H₁₀O₃ 130.14 THP ring, carboxylic acid Catalysis, esterification
(R)-α-(Fmoc-amino)-THP-4-acetic Acid N/A C₂₂H₂₃NO₅ 381.42 Fmoc-protected amino, THP ring Solid-phase peptide synthesis

Preparation Methods

Step 1: Hydrogenation of Methyl {4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetate

  • Reagents : Palladium on activated charcoal (10% Pd/C), hydrogen gas.
  • Conditions : Methanol solvent, 25°C under inert atmosphere.
  • Mechanism : Catalytic hydrogenation reduces unsaturated bonds or removes protecting groups.

Multi-Step Route via Boc-Protected Tetrahydro-2H-Pyranylglycine

Alternative routes begin with N-Boc-4'-tetrahydropyranylglycine (CAS 182287-49-6), as detailed in chemical synthesis databases:

Step 1: Synthesis of N-Boc-4'-Tetrahydropyranylglycine Methyl Ester

  • Reagents : Glycine methyl ester, Boc anhydride (di-tert-butyl dicarbonate), tetrahydro-2H-pyran-4-carbaldehyde.
  • Conditions : Schiff base formation followed by Boc protection under basic conditions (e.g., NaHCO₃).

Step 2: Alkaline Hydrolysis to Carboxylic Acid

  • Reagents : LiOH or NaOH in aqueous THF/MeOH.
  • Conditions : 0°C to room temperature, 2–4 hours.
  • Yield : ~75–80% after purification.

Key Data :

Parameter Value
pKa (carboxylic acid) 3.81 ± 0.10
Boiling point 423.5 ± 20.0°C (predicted)
Density 1.164 ± 0.06 g/cm³

Sonogashira Cross-Coupling and Functional Group Interconversion

A related approach from quinazolinone synthesis (PMC7238858) adapts Sonogashira coupling for introducing alkyne intermediates:

Step 1: Sonogashira Coupling

  • Reagents : Pd(P tBu₃) catalyst, alkynes (e.g., trimethylsilylacetylene).
  • Conditions : Copper-free, anhydrous DMF, 60°C.

Step 2: Alkyne Hydrogenation and Boc Deprotection

  • Reagents : Pd/C, H₂ gas.
  • Conditions : Methanol, 25°C.

Step 3: Carboxylic Acid Formation

  • Reagents : NH₂OTHP (tetrahydropyran-protected hydroxylamine), TFA for deprotection.

Outcome : This route achieves modular functionalization but requires stringent anhydrous conditions.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Advantages Limitations
Two-Step Hydrogenation Hydrogenation → Hydrolysis Moderate Scalable, mild conditions Pd/C handling, gas safety
Boc-Glycine Hydrolysis Boc protection → Hydrolysis High High purity, stereochemical control Multi-step purification
Sonogashira Coupling Coupling → Hydrogenation Variable Modularity for derivatives Complex setup, costlier reagents

Critical Reaction Optimization Insights

  • Boc Protection : Use of Boc₂O with DMAP catalyst enhances amine protection efficiency.
  • Ester Hydrolysis : LiOH in THF/H₂O (3:1) minimizes side reactions compared to NaOH.
  • Chiral Purity : Chiral HPLC analysis confirms >98% ee in Boc-protected intermediates.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of {4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid, and how are they determined experimentally?

  • Molecular Formula : C₁₃H₂₃NO₅ (derived from analogous compounds in and ).
  • Molecular Weight : ~273.32 g/mol.
  • Melting Point : 48–50°C (observed in structurally related tetrahydropyran derivatives; ).
  • Analytical Methods :

  • NMR Spectroscopy (¹H/¹³C) confirms regiochemistry and Boc-protection integrity .
  • Mass Spectrometry (MS) validates molecular weight and purity .
  • HPLC monitors reaction progress and assesses purity (>95% typical for research-grade material) .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Stepwise Synthesis :

Tetrahydropyran Ring Formation : Cyclization of diols or carbonyl compounds with nucleophiles (e.g., acetyl chloride in acetonitrile; ).

Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP, THF) .

Acetic Acid Moiety Introduction : Alkylation or carboxylation at the 4-position, followed by hydrolysis .

  • Key Reaction Conditions :

  • Temperature control (0–25°C) for Boc protection to avoid side reactions .
  • Chromatographic purification (silica gel or reverse-phase HPLC) for intermediates .

Q. What are the primary research applications of this compound in academic settings?

  • Peptide Synthesis : Serves as a Boc-protected intermediate for introducing tetrahydropyran-modified amino acids into peptide chains .
  • Enzyme Inhibition Studies : Structural analogs (e.g., 4-substituted tetrahydropyran derivatives) act as probes for glycosidase or protease active sites .
  • Material Science : Functionalization of polymers via its carboxylic acid group for stimuli-responsive materials .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during synthesis?

  • Byproduct Mitigation :

  • Use anhydrous conditions to prevent hydrolysis of Boc groups .
  • Employ scavengers (e.g., molecular sieves) to trap reactive intermediates in cyclization steps .
    • Catalytic Systems :
  • Lewis acids (e.g., ZnCl₂) enhance regioselectivity in tetrahydropyran ring formation .
    • Scale-Up Considerations :
  • Continuous flow reactors improve reproducibility for multi-step syntheses .

Q. What stability challenges arise with this compound, and how are they addressed?

  • Thermal Sensitivity : Boc groups degrade above 60°C; store at –20°C under inert atmosphere .
  • pH-Dependent Hydrolysis :

  • Avoid prolonged exposure to acidic conditions (pH < 3) to prevent deprotection .
  • Stabilize in neutral buffers (e.g., PBS) for biological assays .

Q. How can computational modeling aid in understanding the reactivity of this compound?

  • DFT Calculations : Predict reaction pathways for Boc deprotection or ring-opening mechanisms .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to guide structural modifications .
  • Solubility Prediction : COSMO-RS models optimize solvent selection for crystallization .

Q. What analytical strategies resolve contradictions in reported spectral data for this compound?

  • Cross-Validation : Compare ¹H NMR (DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts .
  • High-Resolution MS : Resolve discrepancies in molecular weight due to isotopic patterns .
  • X-ray Crystallography : Confirm absolute configuration for chiral centers .

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